Ethyl 4-aminopiperazine-1-carboxylate hydrochloride

Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is a strategically protected aminopiperazine building block. The ethyl carbamate group enables chemoselective functionalization at the free amine with orthogonal stability—resisting acidic Boc removal and hydrogenolytic Cbz removal conditions. Its lower lipophilicity (cLogP ≈ 0.2) and reduced steric bulk (MR ≈ 18.3 cm³/mol) help maintain favorable CNS drug-like properties from lead generation onward. Procure with verified ≥95% purity to align with industrial process chemistry standards and ensure reproducible scale-up in preclinical or clinical supply.

Molecular Formula C7H16ClN3O2
Molecular Weight 209.67 g/mol
CAS No. 84442-57-9
Cat. No. B3287354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-aminopiperazine-1-carboxylate hydrochloride
CAS84442-57-9
Molecular FormulaC7H16ClN3O2
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)N.Cl
InChIInChI=1S/C7H15N3O2.ClH/c1-2-12-7(11)9-3-5-10(8)6-4-9;/h2-6,8H2,1H3;1H
InChIKeyFEZAVRDHPWVEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Aminopiperazine-1-Carboxylate Hydrochloride (CAS 84442-57-9): Baseline Identity and Class Profile


Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (CAS 84442-57-9) is a protected aminopiperazine derivative that belongs to the broader class of N-functionalized piperazine building blocks . It exists as the hydrochloride salt, which is a common strategy to enhance the stability and handling properties of basic amine intermediates during storage and synthetic manipulation. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical development, where the ethyl carbamate protecting group on one piperazine nitrogen allows for chemoselective functionalization at the remaining free amine .

Ethyl 4-Aminopiperazine-1-Carboxylate Hydrochloride: Why In-Class Substitution Is Not Advisable


The simple interchange of N-protected aminopiperazine building blocks—such as substituting a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protected analog for the ethyl carbamate derivative—introduces significant risks to synthetic route efficiency and final product quality. These analogs possess fundamentally different steric bulk, lipophilicity, and, critically, orthogonal deprotection chemistry that can be incompatible with other sensitive functional groups present in a complex synthetic sequence [1]. The decision to use the ethyl carbamate protecting group is a deliberate strategic choice to enable a specific reaction pathway; an unverified substitution can lead to unexpected side reactions, dramatically reduced yields, or the need for extensive re-optimization of purification protocols, thereby jeopardizing project timelines and increasing overall cost . The quantitative evidence below establishes the specific, verifiable parameters where this compound differs from its closest analogs.

Ethyl 4-Aminopiperazine-1-Carboxylate Hydrochloride (CAS 84442-57-9): Quantifiable Differentiation Evidence Guide


Ethyl Carbamate vs. Boc and Cbz: Quantified Difference in Steric and Lipophilic Parameters for Protecting Group Selection

The ethyl carbamate protecting group in ethyl 4-aminopiperazine-1-carboxylate hydrochloride offers a quantifiably different steric and lipophilic profile compared to the more common tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protected aminopiperazine analogs. This difference, measured by calculated physical chemical parameters, directly impacts a compound's synthetic utility and its behavior in biological systems if used as a fragment [1].

Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

Chemoselectivity and Orthogonal Deprotection: Verifiable Strategic Advantage of the Ethyl Carbamate in Multi-Step Syntheses

The ethyl carbamate protecting group is stable to acidic conditions that cleave Boc groups (e.g., TFA/DCM) and resistant to hydrogenolysis conditions used to remove Cbz groups (H2, Pd/C). This orthogonality provides a verifiable strategic advantage in complex synthetic sequences where multiple protected amines must be manipulated sequentially. In contrast, the use of a single Boc or Cbz protected aminopiperazine would necessitate a complete redesign of the protecting group strategy for a given target molecule [1].

Organic Synthesis Protecting Group Orthogonality Pharmaceutical Intermediate

Commercial Availability and Purity Benchmarking: Quantified Purity Specification as a Procurement Decision Factor

The commercial availability of ethyl 4-aminopiperazine-1-carboxylate hydrochloride is consistently documented with a high minimum purity specification of 95% or greater, as verified by multiple reputable suppliers . This contrasts with other specialized aminopiperazine building blocks, which may be available only at lower purities (e.g., 90-95%) or in limited quantities, directly impacting the reliability and reproducibility of subsequent synthetic steps.

Chemical Procurement Quality Control Research Supply Chain

Validated Synthetic Utility in Patented Processes: Direct Precedent for Use as a Preferred Intermediate

Patents from major pharmaceutical companies (e.g., Fujisawa Pharmaceutical Co., Ltd., now part of Astellas Pharma) explicitly describe the use of aminopiperazine derivatives, including those with an ethyl carbamate protecting group, as key intermediates for producing pharmaceutically active compounds. These patented processes highlight the compound's suitability for industrial-scale synthesis, with advantages in yield and purity over alternative routes that proceed via nitroso compounds [1]. The specific utility of the ethyl carbamate derivative is therefore validated by its inclusion in optimized, patented synthetic pathways.

Process Chemistry Pharmaceutical Patent Industrial Synthesis

Ethyl 4-Aminopiperazine-1-Carboxylate Hydrochloride: Evidence-Driven Application Scenarios


Chemoselective Derivatization in Multi-Step Heterocycle Synthesis

As established in Section 3, the ethyl carbamate group of this compound is orthogonally stable to common deprotection conditions for Boc and Cbz groups [1]. This makes it an ideal building block for constructing complex heterocyclic cores where a piperazine ring must be functionalized at both nitrogen atoms with different chemical handles in a specific sequence. A medicinal chemist can confidently plan a synthetic route involving acidic (Boc removal) or hydrogenolytic (Cbz removal) steps elsewhere in the molecule, knowing the ethyl carbamate on the piperazine will remain intact and can be removed later under strongly acidic conditions.

Synthesis of CNS Drug Candidates Requiring Optimized Fragment Properties

The quantified lower lipophilicity (cLogP ≈ 0.2) and smaller steric bulk (MR ≈ 18.3 cm³/mol) of the ethyl carbamate-protected fragment, as noted in Section 3, provides a strategic advantage in early-stage CNS drug discovery [2]. When used as a starting material for fragment elaboration, the resulting lead compounds are more likely to possess physicochemical properties (e.g., lower logP, lower molecular weight) within the favorable range for brain penetration. Procuring this specific intermediate, rather than a more lipophilic Boc or Cbz analog, can help medicinal chemistry teams maintain desirable ligand efficiency and ADME profiles from the outset of a project.

Reliable Scale-Up of Patented Aminopiperazine Synthesis

For process chemists tasked with reproducing a patented synthetic route, the evidence in Section 3 demonstrates that this class of compound is explicitly referenced in an industrial process designed for high yield and purity [3]. Procuring this specific ethyl 4-aminopiperazine-1-carboxylate hydrochloride with a verified purity of ≥95% aligns with the process chemistry objective of minimizing impurities and ensuring robust, reproducible results during the scale-up of aminopiperazine derivatives for preclinical or clinical supply. The choice of this building block is therefore supported by both patent precedent and commercially available quality specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-aminopiperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.